molecular formula C11H13NO3 B2737784 (E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate CAS No. 1799975-80-6

(E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate

Cat. No.: B2737784
CAS No.: 1799975-80-6
M. Wt: 207.229
InChI Key: BSZWXWCGDWWUSX-SNAWJCMRSA-N
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Description

(E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate is an organic compound with the molecular formula C11H13NO3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group and a methoxy-substituted pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation, forming the desired product with high selectivity for the E-isomer .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and ester groups play crucial roles in its reactivity and binding affinity. It can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Ethyl 3-(pyridin-3-yl)acrylate: Lacks the methoxy group, resulting in different reactivity and biological properties.

    Methyl 3-(5-methoxypyridin-3-yl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    3-(5-Methoxypyridin-3-yl)propanoic acid: The ester group is replaced by a carboxylic acid group.

Uniqueness: (E)-Ethyl 3-(5-methoxypyridin-3-yl)acrylate is unique due to its specific substitution pattern and the presence of both methoxy and ethyl ester groups. These structural features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl (E)-3-(5-methoxypyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(13)5-4-9-6-10(14-2)8-12-7-9/h4-8H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZWXWCGDWWUSX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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